1-(9H-Fluoren-9-yl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is a chemical compound with the molecular formula C18H14ClN. It is a derivative of pyridine and fluorene, and it is often used in various chemical reactions and research applications due to its unique structure and properties .
Vorbereitungsmethoden
The synthesis of 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride typically involves the reaction of 9H-fluorene with pyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent to introduce the chloride ion. Industrial production methods may involve more efficient and scalable processes, but the fundamental reaction remains similar .
Analyse Chemischer Reaktionen
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Wissenschaftliche Forschungsanwendungen
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving molecular interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain materials and chemicals.
Wirkmechanismus
The mechanism by which 1-(9H-Fluoren-9-yl)pyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(9H-Fluoren-9-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-yl)pyridinium: Similar in structure but without the chloride ion.
9-Fluorenylmethyl chloroformate: Another derivative of fluorene used in different chemical reactions.
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione: A compound with a similar fluorene structure but different functional groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
105878-62-4 |
---|---|
Molekularformel |
C18H14ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H14N.ClH/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18;/h1-13,18H;1H/q+1;/p-1 |
InChI-Schlüssel |
ILNPBUZRGMROSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.